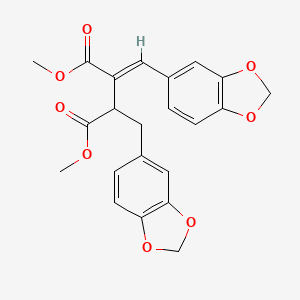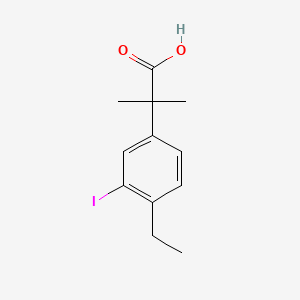
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
概要
説明
“2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid”, also known as “4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid”, is a chemical compound with the formula C12H15IO2 . It is categorized under Pharmaceutical Intermediates and Antineoplastics .
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid” are not provided in the search results. It’s likely that this compound participates in various reactions, especially considering its use as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.547±0.06 g/cm3 and a predicted boiling point of 369.6±27.0 °C . It has a molecular weight of 318.15, and its exact mass is also 318.15 . It has one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds .科学的研究の応用
Synthesis and Medicinal Applications
- Synthesis of Related Compounds : Research has explored the synthesis of compounds structurally similar to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. For instance, enantioselective syntheses of 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs) have been developed, demonstrating the importance of this compound class in medicinal chemistry (Hamon, Massy-Westropp, & Newton, 1995).
Radiopharmaceuticals and Imaging
- Radiolabeling for Imaging : The synthesis of radiolabeled analogs of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid has been reported, which are useful in imaging studies. For example, 3β-(4-ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl ester (EINT) was radiolabeled with iodine-125 for potential applications in imaging (Zhong, Blough, Kuhar, & Carroll, 2000).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory Activity : Research has identified β-hydroxy-β-arylpropanoic acids, which are structurally related to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, as potential anti-inflammatory agents. These compounds have been synthesized and evaluated for their anti-inflammatory activity, showing promise as NSAIDs (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Thermophysical and Thermodynamic Studies
- Thermodynamic Properties : The thermophysical and thermodynamic properties of certain ionic liquids and carboxylic acids, including those structurally related to 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, have been studied to understand their interactions and properties (Oriyomi, Arumugam, Moodley, & Redhi, 2020).
Organic Chemistry and Synthesis
- Organic Synthesis Applications : The compound and its analogs have been utilized in various organic synthesis applications, highlighting its versatility in creating new chemical entities. This includes the synthesis of bicyclic lactones derived from kainic acid, indicating the compound's utility in synthesizing complex organic molecules (Goldberg, Luini, & Teichberg, 1983).
将来の方向性
特性
IUPAC Name |
2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGXZCQYVEAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252711 | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | |
CAS RN |
1256584-73-2 | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


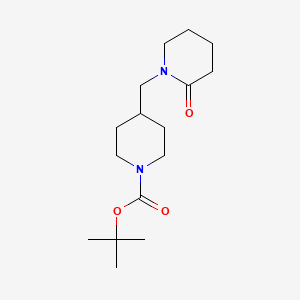
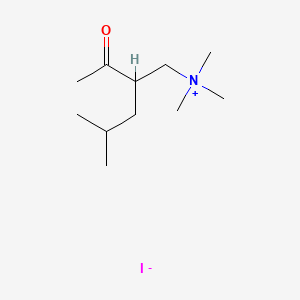
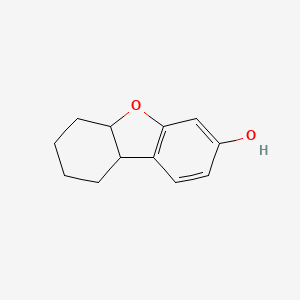
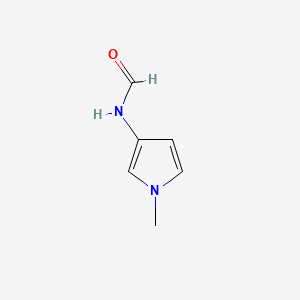
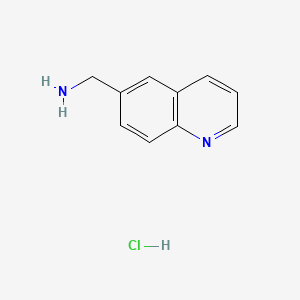
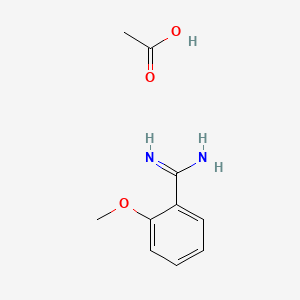
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
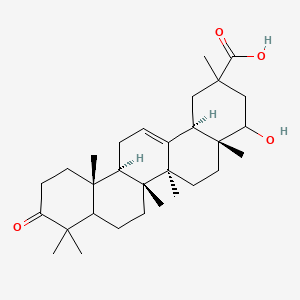
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
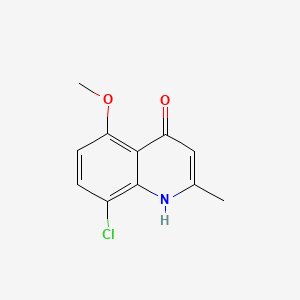
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

